![molecular formula C31H30ClN5O B11057474 N-(3-chlorophenyl)-1-{[(3,4-dimethylphenyl)amino]methyl}-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11057474.png)
N-(3-chlorophenyl)-1-{[(3,4-dimethylphenyl)amino]methyl}-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(3-CHLOROPHENYL)-1-[(3,4-DIMETHYLANILINO)METHYL]-4-PHENYL-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-CHLOROPHENYL)-1-[(3,4-DIMETHYLANILINO)METHYL]-4-PHENYL-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
N~3~-(3-CHLOROPHENYL)-1-[(3,4-DIMETHYLANILINO)METHYL]-4-PHENYL-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
N~3~-(3-CHLOROPHENYL)-1-[(3,4-DIMETHYLANILINO)METHYL]-4-PHENYL-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N3-(3-CHLOROPHENYL)-1-[(3,4-DIMETHYLANILINO)METHYL]-4-PHENYL-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N3-(3-CHLOROPHENYL)-1-[(3,4-DIMETHYLANILINO)METHYL]-4-PHENYL-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOXAMIDE include:
Benzamide, N-(3-chlorophenyl)-3-methoxy-: A compound with a similar chlorophenyl group but different overall structure.
Succinic acid, 3-chlorophenyl 4-methoxybenzyl ester: Another compound with a chlorophenyl group, used in different applications.
Uniqueness
The uniqueness of N3-(3-CHLOROPHENYL)-1-[(3,4-DIMETHYLANILINO)METHYL]-4-PHENYL-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOXAMIDE lies in its complex structure and the combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C31H30ClN5O |
|---|---|
Molecular Weight |
524.1 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[(3,4-dimethylanilino)methyl]-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |
InChI |
InChI=1S/C31H30ClN5O/c1-20-14-15-24(17-21(20)2)33-19-27-35-37-29(30(38)34-25-12-8-11-23(32)18-25)28(22-9-4-3-5-10-22)26-13-6-7-16-36(27)31(26)37/h3-5,8-12,14-15,17-18,33H,6-7,13,16,19H2,1-2H3,(H,34,38) |
InChI Key |
QRKYRQXADUVLCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=NN3C(=C(C4=C3N2CCCC4)C5=CC=CC=C5)C(=O)NC6=CC(=CC=C6)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


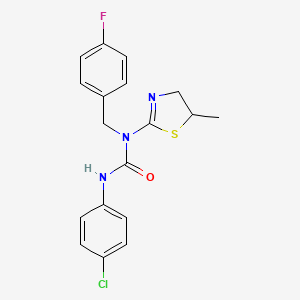
![N-[3-(morpholin-4-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11057400.png)
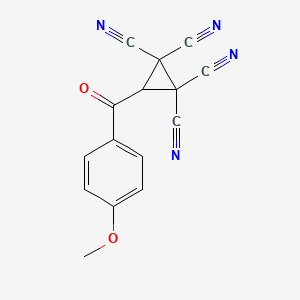
![3-(3-fluorophenyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057406.png)
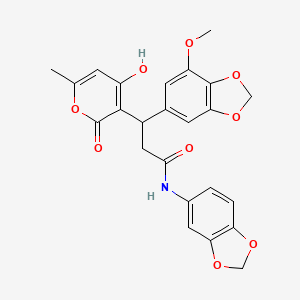
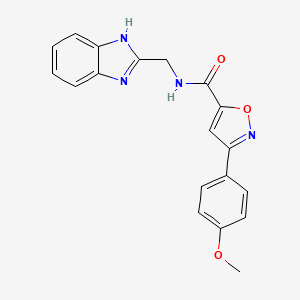
![Methyl 2-chloro-2-methyl-3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B11057425.png)
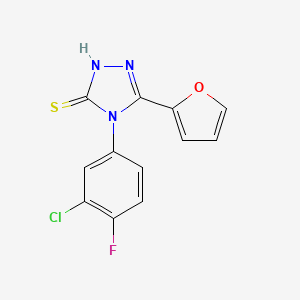

![9-chloro-N,N-diethyl-3-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B11057446.png)
![4-(4-chlorophenyl)-N-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11057460.png)

![3-(2,6-dichlorobenzyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057464.png)
![4,6-bis[ethyl(phenyl)amino]-N'-(pentanoyloxy)-1,3,5-triazine-2-carboximidamide](/img/structure/B11057467.png)
